N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide, also known as TPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPFA is a tetrazole-based compound that has been synthesized by several methods and has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide is not fully understood, but it has been suggested that this compound may act as an allosteric modulator of GABA receptors. This compound has also been shown to inhibit the activity of carbonic anhydrase IX, which may contribute to its potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, this compound was shown to increase the expression of the GABA synthesizing enzyme, glutamic acid decarboxylase, in the hippocampus of mice. This compound has also been shown to decrease the expression of the enzyme carbonic anhydrase IX in cancer cells, which may contribute to its potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its relatively simple synthesis method. This compound has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are numerous potential future directions for N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide research. One potential direction is to investigate the potential of this compound as a therapeutic agent for anxiety and depression. Another potential direction is to investigate the potential of this compound as a selective inhibitor of carbonic anhydrase IX in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide has been used in various scientific studies to investigate its potential applications. One study investigated the potential of this compound as a fluorescent probe for detecting nitric oxide in biological samples. Another study investigated the potential of this compound as a selective inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This compound has also been used as a tool to investigate the role of the GABAergic system in the regulation of anxiety and depression.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(tetrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c10-7-1-3-8(4-2-7)12-9(16)5-15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWRFWHUAIBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NN=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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